2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzodiazepines and isoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including anxiety and other neurological disorders.
Mechanism of Action
The mechanism of action of 2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed effects. For instance, in the context of its potential therapeutic applications, the compound may interact with neurotransmitter receptors in the brain, influencing neuronal activity and producing anxiolytic or sedative effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid, which have different biological activities but share some structural similarities.
Uniqueness
What sets 2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione apart is its unique combination of benzodiazepine and isoindole moieties, which may confer distinct biological activities and therapeutic potential compared to other compounds in its class .
Properties
CAS No. |
94030-97-4 |
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Molecular Formula |
C25H20FN3O2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-[(8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H20FN3O2/c1-28-18(15-29-24(30)19-9-5-6-10-20(19)25(29)31)14-27-23(16-7-3-2-4-8-16)21-12-11-17(26)13-22(21)28/h2-13,18H,14-15H2,1H3 |
InChI Key |
QTTOVYJPLUFODL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C(C2=C1C=C(C=C2)F)C3=CC=CC=C3)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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